2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(pyridin-3-ylmethyl)piperidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-6-13-5-1-2-8-15(13)11-12-4-3-7-14-10-12/h3-4,7,10,13,16H,1-2,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZXQZDIAPBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a piperidine intermediate.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group is added through reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and automated processes are often employed to enhance efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine or pyridine derivatives.
Scientific Research Applications
2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol, with the CAS number 1249806-18-5, is a complex organic compound characterized by its unique structural features, including a piperidine ring, a pyridine moiety, and an ethan-1-ol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 220.31 g/mol
- SMILES : C1CCN(C(C1)CCO)CC2=CN=CC=C2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. Similar derivatives have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress within biological systems. This activity is crucial for preventing cellular damage and may have implications in aging and various diseases .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited the growth of harmful bacteria at low concentrations .
Research on Antioxidant Properties
Another research article focused on the synthesis of pyridine derivatives and their antioxidant activities, revealing that specific structural modifications enhance their efficacy as antioxidants . The findings suggest that compounds with a similar scaffold could be further explored for their therapeutic potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Benzylpiperidine | Piperidine derivative | Moderate antibacterial |
| 3-Pyridinemethanol | Pyridine derivative | Low antioxidant activity |
The distinct combination of piperidine and pyridine in this compound contributes to its unique biological profile.
Q & A
Q. What precautions are critical when handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
